molecular formula C19H25N5O2S B6562726 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide CAS No. 1091179-17-7

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide

Cat. No.: B6562726
CAS No.: 1091179-17-7
M. Wt: 387.5 g/mol
InChI Key: XZKZVFWTLPRNLD-UHFFFAOYSA-N
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Description

The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide (CAS: 1091179-17-7) is a heterocyclic organic molecule with the molecular formula C₁₉H₂₅N₅O₂S and a molecular weight of 387.4991 g/mol . Its structure features:

  • A 1,3-thiazole core substituted at position 2 with a cyclohexylcarbamoyl-amino group.
  • A propanamide chain at position 4 of the thiazole, terminating in a pyridin-4-ylmethyl substituent.

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c25-17(21-12-14-8-10-20-11-9-14)7-6-16-13-27-19(23-16)24-18(26)22-15-4-2-1-3-5-15/h8-11,13,15H,1-7,12H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKZVFWTLPRNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological profiles, including anticancer, antibacterial, and anticonvulsant properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

  • Molecular Formula : C19H25N5O2S
  • Molecular Weight : 387.5 g/mol
  • Structure : The compound features a thiazole ring, a cyclohexylcarbamoyl moiety, and a pyridine side chain, which contribute to its biological activity.

The biological activity of 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide is attributed to several mechanisms:

  • Protein Kinase Inhibition : The compound is included in the Protein Kinases Inhibitors Library, suggesting its potential to modulate kinase activity which is crucial in various signaling pathways related to cancer and other diseases .
  • Anticancer Activity : Preliminary studies indicate that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring may enhance interactions with key cellular targets involved in tumor progression .
  • Antibacterial Properties : Thiazole compounds have been reported to possess antibacterial activity. The structural features of this compound may facilitate interactions with bacterial enzymes or membranes .

Biological Activity Data

Activity Type Effect Reference
AnticancerCytotoxic against cancer cell lines (IC50 < Doxorubicin)
AntibacterialEffective against Gram-positive bacteria (MIC 31.25 µg/mL)
Protein Kinase InhibitionModulates kinase activity

Anticancer Activity

A study examined the cytotoxic effects of various thiazole derivatives on cancer cell lines such as HT29 and Jurkat cells. The results indicated that compounds similar to 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide exhibited significant growth inhibition, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Antibacterial Activity

Research focusing on thiazole derivatives has shown promising antibacterial properties. For instance, derivatives with similar structural motifs were tested against common pathogens and demonstrated effective inhibition of bacterial growth. This suggests that the compound may have potential as an antibacterial agent .

Comparison with Similar Compounds

Thiazole-Oxadiazole Hybrids ()

Compounds such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides share a thiazole core but differ in their linker groups. Key distinctions include:

  • Substituent Flexibility: The phenyl group in these analogs allows for tunable electronic effects (via substituents like -NO₂ or -OCH₃), whereas the target compound’s cyclohexyl group imposes steric bulk and rigidity.
Parameter Target Compound Oxadiazole Hybrids
Core Heterocycle 1,3-Thiazole 1,3-Thiazole + Oxadiazole
Linker Group Propanamide Sulfanyl-Oxadiazole
Key Substituent Cyclohexylcarbamoyl Substituted Phenyl
Molecular Weight Range 387.5 g/mol ~350–400 g/mol

These differences may influence pharmacokinetic profiles, with the target compound’s cyclohexyl group favoring enhanced lipid bilayer penetration over the polar oxadiazole-sulfanyl analogs .

Sulfamoyl-Containing Thiazole Derivatives ()

The compound 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulfinyl]-N-sulfamoylpropanamidine (C₁₄H₂₀N₈O₃S₂) contrasts with the target compound in its functional groups:

  • Sulfamoyl and Sulfinyl Moieties : These groups increase hydrogen-bonding capacity and polarity, likely enhancing water solubility compared to the target compound’s cyclohexylcarbamoyl group.
  • Diaminomethyleneamino Substituent: This substituent introduces multiple amine groups, which could improve interactions with acidic residues in enzymatic targets (e.g., proteases or kinases).
Parameter Target Compound Sulfamoyl Derivative
Key Functional Groups Cyclohexylcarbamoyl Sulfamoyl + Sulfinyl
Hydrogen-Bond Capacity Moderate High
Calculated LogP* ~3.5 (estimated) ~1.8 (estimated)

*LogP values estimated using fragment-based methods.

The sulfamoyl derivative’s higher polarity may limit blood-brain barrier penetration but improve renal excretion .

Pyrazole-Pyridine Derivatives ()

Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (C₁₂H₁₅N₅) replace the thiazole core with a pyrazole ring. Notable contrasts include:

  • Pyrazole vs. Thiazole : Pyrazoles are more electron-rich due to the additional nitrogen atom, which may enhance π-π stacking with aromatic residues in target proteins.
  • Cyclopropyl vs.
Parameter Target Compound Pyrazole Derivative
Core Heterocycle Thiazole Pyrazole
Ring Substituent Cyclohexylcarbamoyl Cyclopropyl
Molecular Weight 387.5 g/mol 215.3 g/mol

The pyrazole derivative’s lower molecular weight may confer better oral bioavailability but shorter half-life due to rapid metabolism .

Pyrazolo-Pyrimidine Propanamides ()

The compound 3-cyclohexyl-N-{(2R)-2-[(1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]butyl}propanamide (C₁₈H₂₈N₆O) shares a propanamide chain but incorporates a pyrazolo-pyrimidine core. Key distinctions:

  • Pyrazolo-Pyrimidine vs.
  • Chiral Center : The (2R)-configured butyl group introduces stereochemical complexity absent in the target compound.
Parameter Target Compound Pyrazolo-Pyrimidine
Core Heterocycle Thiazole Pyrazolo-Pyrimidine
Stereochemistry None (2R)-configured butyl
Molecular Weight 387.5 g/mol 344.5 g/mol

The pyrazolo-pyrimidine derivative’s lower molecular weight and fused heterocycle may enhance target selectivity in kinase inhibition .

Pharmacological Implications

  • Target Selectivity : The thiazole core may favor inhibition of thiamine-dependent enzymes, whereas pyrazolo-pyrimidines () are more suited for kinase targets.
  • Solubility vs. Permeability : The cyclohexyl group in the target compound balances moderate LogP (estimated ~3.5) for both solubility and membrane penetration, unlike highly polar sulfamoyl derivatives ().

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